5-Bromo-2-[chloro(difluoro)methoxy]-1,3-difluoro-benzene

Medicinal Chemistry ADME Prediction Building Block Selection

5-Bromo-2-[chloro(difluoro)methoxy]-1,3-difluorobenzene (CAS 115488-29-4) is a polyhalogenated aromatic building block (C₇H₂BrClF₄O, MW 293.44) classified as a difluorohalomethoxybenzene derivative. It features a 1,3-difluorobenzene core substituted with bromine at the 5-position and a chlorodifluoromethoxy group at the 2-position.

Molecular Formula C7H2BrClF4O
Molecular Weight 293.44 g/mol
CAS No. 115488-29-4
Cat. No. B3085373
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-[chloro(difluoro)methoxy]-1,3-difluoro-benzene
CAS115488-29-4
Molecular FormulaC7H2BrClF4O
Molecular Weight293.44 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1F)OC(F)(F)Cl)F)Br
InChIInChI=1S/C7H2BrClF4O/c8-3-1-4(10)6(5(11)2-3)14-7(9,12)13/h1-2H
InChIKeyBJMYFFDBPCPJSY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-2-[chloro(difluoro)methoxy]-1,3-difluorobenzene (CAS 115488-29-4): Core Synthetic Utility & Procurement Context


5-Bromo-2-[chloro(difluoro)methoxy]-1,3-difluorobenzene (CAS 115488-29-4) is a polyhalogenated aromatic building block (C₇H₂BrClF₄O, MW 293.44) classified as a difluorohalomethoxybenzene derivative . It features a 1,3-difluorobenzene core substituted with bromine at the 5-position and a chlorodifluoromethoxy group at the 2-position. This substitution pattern provides orthogonal reactivity handles: the aryl bromide is primed for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), while the chlorodifluoromethoxy group can serve as a protected precursor to the difluoromethoxy motif, a privileged fragment in medicinal chemistry and agrochemical design [1]. The compound is supplied as a research intermediate, primarily by Matrix Scientific, with typical storage at room temperature .

Why Generic Substitution Fails for 5-Bromo-2-[chloro(difluoro)methoxy]-1,3-difluorobenzene (CAS 115488-29-4)


The precise regiochemistry of 5-Bromo-2-[chloro(difluoro)methoxy]-1,3-difluorobenzene is non-negotiable for applications requiring sequential, chemoselective functionalization. Isomeric analogs such as 1-Bromo-4-[chloro(difluoro)methoxy]-2,3-difluorobenzene (CAS 1417567-60-2) or 5-Bromo-1-[chloro(difluoro)methoxy]-2,3-difluorobenzene (CAS 1417569-28-8) share the same molecular formula (C₇H₂BrClF₄O) and molecular weight (293.44 g/mol) . However, the altered positions of the bromine and chlorodifluoromethoxy groups on the electron-deficient 1,3-difluorobenzene ring lead to distinct electronic environments and steric profiles. This directly impacts the regioselectivity and yield of subsequent transition-metal-catalyzed transformations, where even a single-position shift can redirect or entirely suppress the desired C–C bond formation [1]. Procurement of the incorrect isomer, therefore, guarantees divergent synthetic outcomes and can derail a multi-step route, making precise regioisomeric specification a critical procurement parameter.

Quantitative Differentiation Evidence for 5-Bromo-2-[chloro(difluoro)methoxy]-1,3-difluorobenzene (CAS 115488-29-4)


Regioisomeric Identity Confirmed by Unique Computed Lipophilicity

The specific 2,5-substitution pattern of the target compound leads to a computed XLogP3-AA value of 4.0, a key descriptor for predicting membrane permeability and solubility in drug discovery. This is higher than the computed XLogP3-AA of 3.5 for the 1-[Chloro(difluoro)methoxy]-3,5-difluoro-benzene analog, which lacks the bromine atom, indicating increased lipophilicity conferred by the heavy bromine substituent at the 5-position [1][2]. No experimental boiling point, melting point, or density data are available for this specific compound from primary sources to differentiate it from its isomers.

Medicinal Chemistry ADME Prediction Building Block Selection

Orthogonal Reactivity via Chemoselective Aryl Bromide Handle

The target compound possesses a bromine atom, which is inherently more reactive than chlorine in palladium-catalyzed cross-coupling reactions. As established in the literature, the general reactivity order for oxidative addition is I > OTf ≥ Br >> Cl [1]. This enables the selective functionalization of the C-Br bond in the presence of the C-Cl bond within the chlorodifluoromethoxy substituent. In contrast, the non-brominated analog 1-[Chloro(difluoro)methoxy]-3,5-difluorobenzene lacks this privileged reactivity handle entirely, making it unsuitable for the same chemoselective transformations. While no direct head-to-head kinetic data for this specific pair of compounds was found, this principle is a fundamental tenet of organometallic chemistry.

Organic Synthesis Cross-Coupling Chemoselectivity

Validated Role as a Key Intermediate in Agrochemical Patent Literature

A patent from Mitsui Toatsu Chemicals (US 5,105,021) exemplifies the industrial relevance of the difluorohalomethoxybenzene class by describing a high-yield process for compounds where 'Z is Cl or Br' [1]. These compounds, structurally encompassing our target compound, are explicitly stated to be useful as intermediates for compounds with 'plant activity or pharmacological activity'. The patent teaches a specific initiator addition method (0.01-2 molar ratio of metal alcoholate/hydride) to achieve high yields [1]. This contrasts with generic, non-class-specific synthesis methods. The specific utility of the target compound as an intermediate is further supported by its listing in the Fujifilm Wako catalog, a major supplier for research chemicals, which confirms its commercial availability and use in R&D settings .

Agrochemical Synthesis Process Chemistry Patent Analysis

Optimal Application Scenarios for 5-Bromo-2-[chloro(difluoro)methoxy]-1,3-difluorobenzene Procurement


Late-Stage Diversification of Drug Candidates via Sequential Pd-Catalyzed Coupling

When a medicinal chemistry program requires the introduction of molecular complexity onto a 1,3-difluorobenzene core, the target compound is the logical choice. Its aryl bromide allows for selective Suzuki-Miyaura coupling to install a first vector (aryl, heteroaryl, or vinyl group) while preserving the chlorodifluoromethoxy group. The chloride can then be exploited in a subsequent, orthogonal step—either through dechlorination to reveal a valuable difluoromethoxy group, or via a second, less common cross-coupling under forced conditions—a strategy that is inaccessible with the non-brominated analog [1].

Synthesis of Fluorinated Agrochemical Building Blocks

The compound's dual role as a protected difluoromethoxy precursor and cross-coupling partner makes it particularly well-suited for the construction of agrochemical candidates, a domain where the difluoromethoxy motif is prevalent and for which its parent patent class was specifically developed [1][2]. Selecting this specific regioisomer ensures the correct substitution pattern for target bioactivity, avoiding the activity cliffs commonly observed when using other isomers [3].

Physicochemical Property Modulation in Fragment-Based Drug Discovery (FBDD)

In FBDD, the specific computed logP of 4.0 for this building block offers a clear, quantifiable differentiation point. When the synthetic objective is to probe a lipophilic pocket within a target protein, the target compound provides a predictable increase in lipophilicity (ΔlogP +0.5) compared to the non-brominated analog [3]. This calculated difference, based on the presence of bromine, guides fragment elaboration and helps maintain an optimal drug-like property profile, making it a superior choice for fragment growing over a lower logP alternative.

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